molecular formula C15H21BN2O2 B2760821 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester CAS No. 1300582-62-0

2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester

Cat. No. B2760821
CAS RN: 1300582-62-0
M. Wt: 272.16
InChI Key: LGSHSAUSROENNG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions due to their stability and reactivity .


Chemical Reactions Analysis

Pinacol boronic esters are involved in a variety of chemical reactions. They can undergo functionalizing deboronation . A catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis of Complex Molecules

2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester is frequently utilized as an intermediate in the synthesis of a variety of complex molecules. This includes the preparation of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, which are pivotal intermediates in medicinal chemistry and drug discovery projects. An expedient and flexible synthesis method based on palladium-mediated α-arylation with aryl bromides has been reported, highlighting the compound's role in creating a wide array of structurally diverse molecules (Havel et al., 2018).

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, this compound is instrumental in the development of well-defined boronic acid (co)polymers. A facile route to these polymers from stable and easily manipulated boronic ester monomers has been demonstrated, with applications in creating water-soluble polymers that form micelles in aqueous media. This process showcases the compound's utility in designing new materials with specific molecular weights and low polydispersity, contributing significantly to the field of advanced materials (Cambre et al., 2007).

Environmental Chemistry

The environmental applications of this compound are highlighted by its involvement in green chemistry. A method for the synthesis of boronic acid esters through mechanochemistry, which eliminates the need for solvents, emphasizes the compound's role in promoting environmentally benign chemical processes. This approach not only simplifies the synthesis of boronic acid esters but also aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents (Schnürch et al., 2007).

Sensing and Detection Technologies

In the realm of sensing and detection, this compound contributes to the development of luminescent sensors for carbohydrates. Iridium(III)-boronic acid complexes prepared using this compound as a precursor have been explored for their potential in luminescent sensing, demonstrating the compound's applicability in creating sensitive and selective sensors for glucose and fructose. This research paves the way for advances in diagnostic technologies and the monitoring of biological processes (Hashemzadeh et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the Suzuki–Miyaura cross-coupling . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s stability and solubility can be influenced by the conversion to different salts .

Result of Action

The result of the compound’s action is the formation of new bonds in organic synthesis . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the protodeboronation process is carried out at 80°C . Additionally, the compound’s stability can be affected by the presence of different salts .

Future Directions

The future directions for the use of pinacol boronic esters like 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester could involve further development of their protodeboronation . Additionally, their use in new types of chemical reactions and syntheses could be explored .

properties

IUPAC Name

2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHSAUSROENNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C(=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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